Acridine orange
Acridine orange
Acridine orange free base is a member of the class of aminoacridines that is acridine carrying two dimethylamino substituents at positions 3 and 6. The hydrochloride salt is the fluorescent dye 'acridine orange', used for cell cycle determination. It has a role as a fluorochrome and a histological dye. It is a member of aminoacridines, an aromatic amine and a tertiary amino compound.
A cationic cytochemical stain specific for cell nuclei, especially DNA. It is used as a supravital stain and in fluorescence cytochemistry. It may cause mutations in microorganisms.
A cationic cytochemical stain specific for cell nuclei, especially DNA. It is used as a supravital stain and in fluorescence cytochemistry. It may cause mutations in microorganisms.
Brand Name:
Vulcanchem
CAS No.:
494-38-2
VCID:
VC21241472
InChI:
InChI=1S/C17H19N3/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14/h5-11H,1-4H3
SMILES:
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C
Molecular Formula:
C17H19N3
Molecular Weight:
265.35 g/mol
Acridine orange
CAS No.: 494-38-2
Cat. No.: VC21241472
Molecular Formula: C17H19N3
Molecular Weight: 265.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Acridine orange free base is a member of the class of aminoacridines that is acridine carrying two dimethylamino substituents at positions 3 and 6. The hydrochloride salt is the fluorescent dye 'acridine orange', used for cell cycle determination. It has a role as a fluorochrome and a histological dye. It is a member of aminoacridines, an aromatic amine and a tertiary amino compound. A cationic cytochemical stain specific for cell nuclei, especially DNA. It is used as a supravital stain and in fluorescence cytochemistry. It may cause mutations in microorganisms. |
|---|---|
| CAS No. | 494-38-2 |
| Molecular Formula | C17H19N3 |
| Molecular Weight | 265.35 g/mol |
| IUPAC Name | 3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine |
| Standard InChI | InChI=1S/C17H19N3/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14/h5-11H,1-4H3 |
| Standard InChI Key | DPKHZNPWBDQZCN-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C |
| Canonical SMILES | CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C |
| Melting Point | 165.0 °C |
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